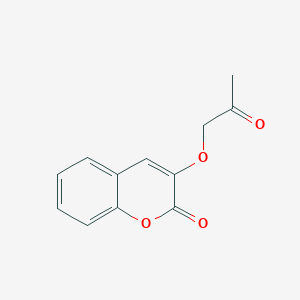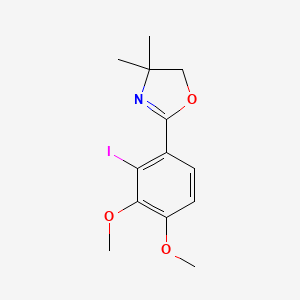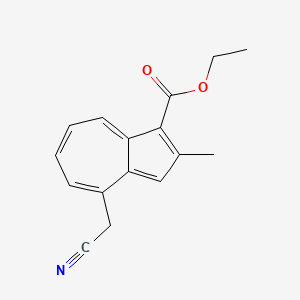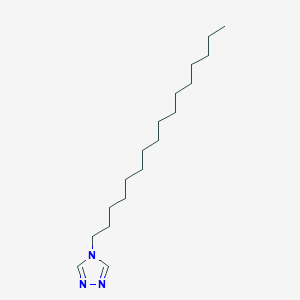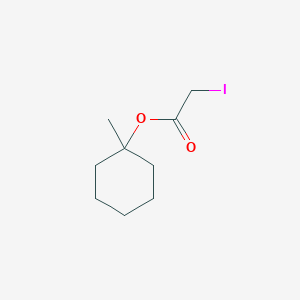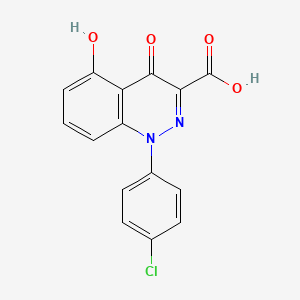
2(1H)-Pyridinone, 6-(4-methoxyphenyl)-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinone, 6-(4-methoxyphenyl)-4-phenyl- is a heterocyclic organic compound It is characterized by a pyridinone core substituted with a methoxyphenyl group at the 6-position and a phenyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 6-(4-methoxyphenyl)-4-phenyl- typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with acetophenone to form a chalcone intermediate. This intermediate undergoes cyclization in the presence of ammonium acetate to yield the desired pyridinone compound. The reaction conditions often involve refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyridinone, 6-(4-methoxyphenyl)-4-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2(1H)-Pyridinone, 6-(4-methoxyphenyl)-4-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyridinone, 6-(4-methoxyphenyl)-4-phenyl- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2(1H)-Pyridinone, 6-(4-chlorophenyl)-4-phenyl-
- 2(1H)-Pyridinone, 6-(4-methylphenyl)-4-phenyl-
- 2(1H)-Pyridinone, 6-(4-nitrophenyl)-4-phenyl-
Uniqueness
2(1H)-Pyridinone, 6-(4-methoxyphenyl)-4-phenyl- is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This substitution can enhance its potential as a pharmacophore and its utility in various chemical reactions.
Propriétés
Numéro CAS |
143969-12-4 |
|---|---|
Formule moléculaire |
C18H15NO2 |
Poids moléculaire |
277.3 g/mol |
Nom IUPAC |
6-(4-methoxyphenyl)-4-phenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C18H15NO2/c1-21-16-9-7-14(8-10-16)17-11-15(12-18(20)19-17)13-5-3-2-4-6-13/h2-12H,1H3,(H,19,20) |
Clé InChI |
IFBUNDVCMZDLEW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=CC(=O)N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


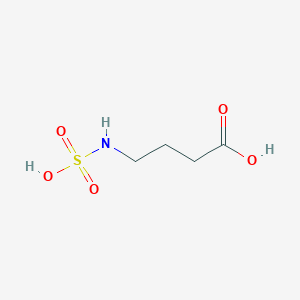
![1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane](/img/structure/B12558774.png)
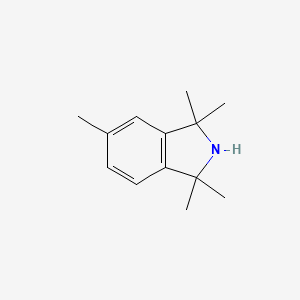

![3,3'-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one]](/img/structure/B12558790.png)
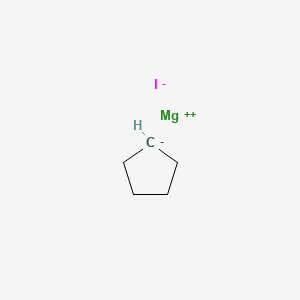
![S-[(4-Bromophenyl)methyl] prop-2-enethioate](/img/structure/B12558792.png)

